molecular formula C17H19N7OS2 B3723603 N-(2,4-DIMETHYLPHENYL)-N'-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE

N-(2,4-DIMETHYLPHENYL)-N'-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE

Cat. No.: B3723603
M. Wt: 401.5 g/mol
InChI Key: KCSCWUBVNMKIKN-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrimidine ring, and a guanidine group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS2/c1-9-4-5-13(10(2)6-9)20-15(18)22-16-19-12(7-14(25)21-16)8-26-17-24-23-11(3)27-17/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSCWUBVNMKIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=C(S3)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidine intermediates. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for studying complex biochemical processes and developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-DIMETHYLPHENYL)-N'-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE
Reactant of Route 2
Reactant of Route 2
N-(2,4-DIMETHYLPHENYL)-N'-(6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE

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